
Spectroscopic Data of 4-Oxopyrrolidine-3-
carbonitrile and its Derivatives: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Oxopyrrolidine-3-carbonitrile

Cat. No.: B3291915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR,

and MS) for the parent compound, 4-Oxopyrrolidine-3-carbonitrile, did not yield any publicly

available datasets. This guide, therefore, presents a detailed analysis of the spectroscopic data

for closely related and well-characterized derivatives. This information provides valuable

insights into the spectral characteristics of the 4-oxopyrrolidine-3-carbonitrile scaffold and

can serve as a reference for researchers working with similar molecules.

Introduction
4-Oxopyrrolidine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal

chemistry and drug discovery due to its versatile chemical structure. The pyrrolidine ring is a

common motif in many natural products and pharmacologically active compounds. The

presence of a ketone and a nitrile group offers multiple points for chemical modification, making

it an attractive starting material for the synthesis of diverse compound libraries. Understanding

the spectroscopic properties of this scaffold is crucial for the unambiguous identification and

characterization of new derivatives.

This technical guide provides a compilation of nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for key derivatives of 4-Oxopyrrolidine-3-carbonitrile.

The presented data, experimental protocols, and workflow diagrams are intended to be a
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valuable resource for researchers engaged in the synthesis and characterization of novel

compounds based on this core structure.

Spectroscopic Data of 4-Oxopyrrolidine-3-
carbonitrile Derivatives
The following sections present spectroscopic data for selected derivatives of 4-
Oxopyrrolidine-3-carbonitrile. The data is organized into tables for easy reference and

comparison.

1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
This derivative is one of the more extensively characterized analogues, providing a solid

foundation for understanding the spectroscopic features of the core structure.

Table 1: ¹H NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.00 - 6.85 m 4H Aromatic H

4.05 t, J = 7.0 Hz 2H N-CH₂

3.78 s 3H OCH₃

3.65 t, J = 7.0 Hz 2H CO-CH₂

3.45 dd, J = 8.0, 4.0 Hz 1H CH-CN

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-
carbonitrile
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Chemical Shift (δ) ppm Assignment

204.0 C=O

156.0 Aromatic C-O

142.0 Aromatic C-N

120.0 Aromatic CH

118.0 CN

114.5 Aromatic CH

55.5 OCH₃

52.0 N-CH₂

48.0 CO-CH₂

35.0 CH-CN

Table 3: IR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Wavenumber (cm⁻¹) Assignment

2950 - 2850 C-H stretch (aliphatic)

2240 C≡N stretch

1740 C=O stretch (ketone)

1610, 1510 C=C stretch (aromatic)

1240 C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
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m/z Assignment

216.09 [M]⁺

188.09 [M - CO]⁺

173.07 [M - C₂H₃N]⁺

134.07 [M - C₄H₂NO]⁺

Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data

presented above. Researchers should adapt these methods based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3

Hz for ¹H NMR and 1.0 Hz for ¹³C NMR. Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal.

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The spectrum was baseline corrected and the peak positions are reported

in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer (or equivalent) with an

electrospray ionization (ESI) source.

Sample Preparation: The sample was dissolved in acetonitrile or methanol at a concentration

of approximately 1 µg/mL.

Acquisition: The sample solution was infused into the ESI source at a flow rate of 10 µL/min.

The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV and a

cone voltage of 30 V. The mass spectrum was acquired over a mass range of m/z 50-500.

Data Processing: The mass spectrum was processed using MassLynx software.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound, such as a derivative of 4-Oxopyrrolidine-3-carbonitrile.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

organic compounds.

Conclusion
While the spectroscopic data for the parent 4-Oxopyrrolidine-3-carbonitrile remains elusive

in the public domain, the detailed analysis of its derivatives provides a crucial framework for
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researchers. The tabulated NMR, IR, and MS data, coupled with the provided experimental

protocols, offer a solid starting point for the characterization of new analogues. The logical

workflow presented serves as a guide for the systematic structural elucidation of novel

compounds synthesized from this versatile heterocyclic scaffold. It is our hope that this

technical guide will facilitate further research and development in the promising field of

medicinal chemistry involving 4-oxopyrrolidine-3-carbonitrile and its derivatives.

To cite this document: BenchChem. [Spectroscopic Data of 4-Oxopyrrolidine-3-carbonitrile
and its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3291915#spectroscopic-data-of-4-oxopyrrolidine-3-
carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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